molecular formula C18H19N3O2 B2952965 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-ethylphenyl)acetamide CAS No. 932314-77-7

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-ethylphenyl)acetamide

Cat. No.: B2952965
CAS No.: 932314-77-7
M. Wt: 309.369
InChI Key: BTTMFNOXOJVZQY-UHFFFAOYSA-N
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Description

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-ethylphenyl)acetamide is an organic compound featuring a pyridinone core substituted with a cyano group and a 2-ethylphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized via a multi-step process:

  • Synthesis of 3-cyano-4,6-dimethyl-2-oxopyridine: : This intermediate is typically prepared through cyclization reactions involving appropriate substituted acetoacetates and cyanoacetic acid derivatives under basic conditions.

  • Nucleophilic Substitution: : The pyridinone intermediate undergoes nucleophilic substitution with 2-ethylphenylacetamide using catalysts like potassium carbonate in solvents such as dimethylformamide at elevated temperatures.

Industrial Production Methods

Scaling up involves optimizing reaction conditions and purification methods:

  • Bulk Synthesis: : Utilizing large reactors with precise temperature control to ensure consistency.

  • Purification: : Crystallization and chromatographic techniques are employed to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation at the ethyl group under specific conditions to form corresponding alcohols or ketones.

  • Reduction: : The cyano group can be reduced to an amine group using hydrogenation methods.

  • Substitution: : The ethylphenyl group can participate in various substitution reactions, introducing different functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate or Jones reagent.

  • Reducing Agents: : Lithium aluminum hydride or palladium on carbon with hydrogen gas.

  • Solvents: : Commonly used solvents include dimethylformamide, dichloromethane, and acetonitrile.

Major Products Formed

  • Oxidation: : Formation of alcohols and ketones.

  • Reduction: : Formation of primary amines.

  • Substitution: : Diverse functionalized derivatives depending on the reacting agent.

Scientific Research Applications

Chemistry

  • Building Block: : Utilized in the synthesis of more complex organic molecules.

  • Catalysis: : Potential catalyst in organic reactions due to its unique structure.

Biology

  • Enzyme Inhibition: : Potential inhibitor for certain enzymes, useful in biochemical studies.

  • Pharmacological Research: : Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Medicine

  • Drug Development: : Studied for its potential use in developing new medications targeting specific pathways.

  • Diagnostics: : Possible use as a diagnostic marker in certain diseases.

Industry

  • Material Science: : Use in the development of new materials with specific properties.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets, particularly enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, disrupting normal function. In pharmacological contexts, its mechanism involves modulation of specific signaling pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide: : Lacks the ethylphenyl group, showcasing different reactivity and applications.

  • N-(2-ethylphenyl)-3-cyano-4,6-dimethyl-2-pyridone: : Structural isomer with different spatial arrangement affecting its chemical behavior.

  • 4,6-dimethyl-3-cyano-2-pyridone: : Simple analogue used as a building block in various syntheses.

Uniqueness

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-ethylphenyl)acetamide stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in research and industry.

This comprehensive exploration provides a detailed overview of the compound, covering its synthesis, reactivity, applications, mechanisms, and comparisons to similar compounds. Enjoy diving into the fascinating world of chemistry!

Properties

IUPAC Name

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-(2-ethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-4-14-7-5-6-8-16(14)20-17(22)11-21-13(3)9-12(2)15(10-19)18(21)23/h5-9H,4,11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTMFNOXOJVZQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C(=CC(=C(C2=O)C#N)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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